An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(pyridin-3-yl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(pyridin-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its chemical identity, key physical and chemical parameters, and general experimental methodologies for their determination.
Chemical Identity and Structure
2-Amino-2-(pyridin-3-yl)ethanol is a pyridine derivative characterized by an amino group and a hydroxyl group attached to an ethyl chain substituent on the pyridine ring. Its structure contains a chiral center, meaning it can exist as (R) and (S) enantiomers.
| Identifier | Value |
| IUPAC Name | 2-Amino-2-(pyridin-3-yl)ethanol |
| Molecular Formula | C₇H₁₀N₂O[1][2] |
| Molecular Weight | 138.17 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CN=C1)C(CO)N |
| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N[1][2] |
| CAS Number | Not explicitly found for the 3-pyridyl isomer, but related isomers are documented. |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and estimated properties for 2-Amino-2-(pyridin-3-yl)ethanol is presented below.
| Property | Value / Description | Source |
| Physical State | Solid at room temperature. | [1][2] |
| Appearance | White to off-white or pale yellow crystalline powder.[3][4] | [3][4] |
| Melting Point | Data for the specific 3-pyridyl isomer is not readily available. A related compound, the oxalate salt of a synthetic precursor, has a melting point of 158 °C.[5] | [5] |
| Boiling Point | Not determined. Subject to decomposition at high temperatures. | N/A |
| Solubility | Expected to have good solubility in water and other polar solvents due to the presence of polar amino and hydroxyl groups capable of hydrogen bonding.[3][4] | [3][4] |
| pKa (Acid-Base) | Exhibits amphoteric behavior. The primary amino group typically has a pKa around 9-10. The pyridine nitrogen is weakly basic with a pKa around 5.2. The hydroxyl group is very weakly acidic with a pKa of approximately 15.[3] | [3] |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. The presence of polar groups suggests a low LogP value, indicating hydrophilicity. | N/A |
Experimental Methodologies
The determination of the physicochemical properties listed above involves a range of standard laboratory techniques. Below are outlines of common protocols.
1. Melting Point Determination:
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Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
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Methodology (Capillary Method):
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A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).
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The sample is heated slowly and evenly.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
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2. Solubility Determination:
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Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
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Methodology (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.
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The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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3. pKa Determination:
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Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated.
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Methodology (Potentiometric Titration):
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A precise amount of the compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).
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A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.
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The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.
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4. LogP Determination:
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Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
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Methodology (Shake-Flask Method):
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The compound is dissolved in a biphasic system of n-octanol and water (or a buffer) that have been pre-saturated with each other.
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The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
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The layers are separated by centrifugation.
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The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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LogP is calculated as: LogP = log ( [Concentration]octanol / [Concentration]water ).
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Workflow Visualization
The logical flow for the characterization of a novel chemical entity like 2-Amino-2-(pyridin-3-yl)ethanol is crucial for systematic drug discovery and development. The following diagram illustrates a typical workflow.
This guide serves as a foundational resource for professionals engaged in the study and application of 2-Amino-2-(pyridin-3-yl)ethanol, providing essential data and procedural context for further research and development activities.
References
- 1. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile [benchchem.com]





